

Sulfacetamide: A Technical Overview of its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfacetamide*

Cat. No.: *B1682645*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of **sulfacetamide**, a widely used sulfonamide antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical and Physical Properties

Sulfacetamide, with the IUPAC name N-[(4-aminophenyl)sulfonyl]acetamide, is a synthetic bacteriostatic antibiotic.^{[1][2]} It functions by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.^{[1][3][4][5]} Folic acid is an essential nutrient for bacteria, required for the synthesis of nucleic acids (DNA and RNA), and its absence inhibits bacterial growth and multiplication.^{[3][5][6]}

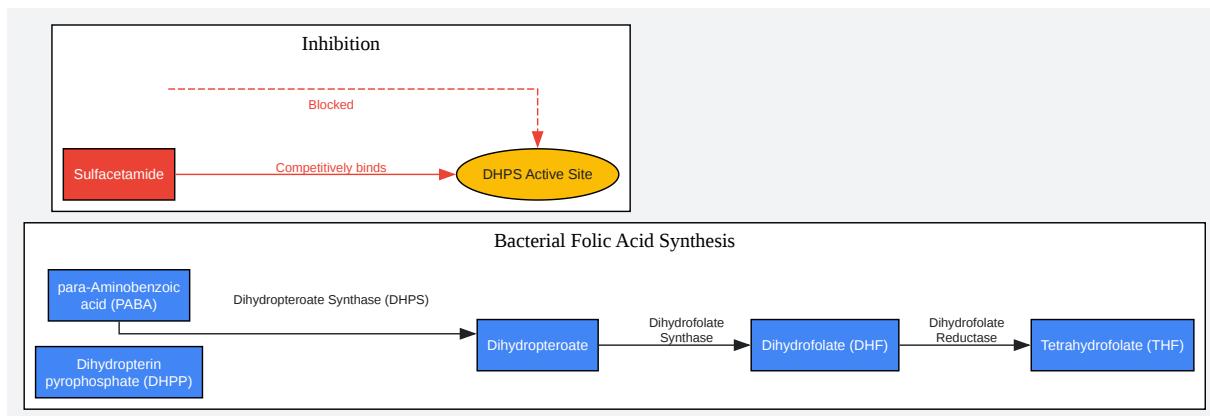
The key physicochemical properties of **sulfacetamide** are summarized in the table below for easy reference.

Property	Value
IUPAC Name	N-[(4-aminophenyl)sulfonyl]acetamide [1] [2]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃ S [1] [2]
Molecular Weight	214.24 g/mol [1] [2] [7]
Appearance	White or yellowish-white powder/prisms [1] [2] [7]
Melting Point	182-184 °C [1] [7]
pKa	pKa1 (amino group): 1.8; pKa2 (sulfonamide group): 5.4 [7]
Solubility	Soluble in 150 parts water at 20°C, 15 parts alcohol, 7 parts acetone. [7] Soluble in mineral acids and alkali hydroxide solutions. [7] The sodium salt is soluble in 1.5 parts water. [7]
UV Absorption Max (λ _{max})	In water: 258 nm; In 0.1M HCl: 217 nm, 270 nm; In 0.1M NaOH: 256 nm [7]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfacetamide exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[\[3\]](#)[\[4\]](#)[\[6\]](#) Structurally, **sulfacetamide** mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA).[\[3\]](#) This structural similarity allows it to bind to the active site of the enzyme, thereby preventing PABA from binding and blocking the synthesis of dihydropteroate, a direct precursor to folic acid.[\[3\]](#)[\[5\]](#) Mammalian cells are unaffected because they do not synthesize their own folic acid; instead, they obtain it from their diet, making **sulfacetamide** selectively toxic to bacteria.[\[5\]](#)

The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory role of **sulfacetamide**.



[Click to download full resolution via product page](#)

Caption: Bacterial folic acid synthesis and competitive inhibition by **sulfacetamide**.

Synthesis of Sulfacetamide

The synthesis of **sulfacetamide** can be achieved through several routes. The most common laboratory and industrial methods involve the acetylation of sulfanilamide or the reaction of an aminobenzenesulfonyl chloride derivative with acetamide.

Method 1: Synthesis from Sulfanilamide

This method involves the acetylation of sulfanilamide (4-aminobenzenesulfonamide) with acetic anhydride. To achieve selectivity and prevent acetylation of the aromatic amino group (N4), the reaction is typically carried out in a basic medium, followed by selective hydrolysis. A more modern approach utilizes ultrasonic irradiation to improve reaction times and yields.^{[8][9]}

Experimental Protocol (Ultrasonic Irradiation Method):^[9]

- Preparation of Sulfanilamide Solution: Dissolve 0.1 mol (17.2 g) of sulfanilamide in an aqueous sodium hydroxide (NaOH) solution (20% w/w, 14 ml). Subject the mixture to ultrasonic irradiation at room temperature for 15 minutes until the solid is fully dissolved.
- Acetylation: To the reaction mixture, simultaneously add an aqueous solution of NaOH (30%, 12 ml) and acetic anhydride (18 ml) under continuous ultrasonic irradiation. Continue the irradiation for an additional 25 minutes.
- Hydrolysis: Add a final portion of aqueous NaOH solution (30%, 24 ml) to the mixture and continue ultrasonic irradiation for approximately 5 minutes, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Isolation and Purification:
 - Pour the final reaction mixture over crushed ice.
 - Carefully acidify the solution with hydrochloric acid (HCl) to a pH of 8.0. At this pH, the desired N1-acetyl sodium sulfanilamide remains in solution, while byproducts like N4-acetyl and N1,N4-diacetyl sulfanilamide precipitate.
 - Filter the mixture to remove the undissolved solids.
 - Take the filtrate and further acidify it with HCl to a pH of 4.0. This will precipitate the **sulfacetamide** product.
 - Collect the solid product by filtration and wash it thoroughly with cold water.
- Final Product (Sodium Salt): To obtain the more soluble sodium salt, the purified **sulfacetamide** residue can be dissolved in water and the pH adjusted to 8.0 with NaOH solution.[9]

Method 2: Synthesis from 4-Aminobenzenesulfonyl Chloride

An alternative synthesis route involves the direct reaction of 4-aminobenzenesulfonyl chloride with acetamide.[10][11]

Experimental Protocol:[11]

- Reaction Setup: In a suitable reaction vessel, combine 4-aminobenzenesulfonyl chloride and acetamide.
- Reaction: The nucleophilic nitrogen of acetamide attacks the sulfonyl chloride, leading to the formation of **sulfacetamide** and the elimination of hydrogen chloride (HCl).[11]
- Work-up and Purification: The crude product is typically purified through recrystallization to yield pure **sulfacetamide**.

Another variation of this approach starts with 4-acetamidobenzenesulfonyl chloride, which is reacted with aqueous ammonia. The resulting 4-acetamidobenzenesulfonamide is then selectively hydrolyzed using dilute hydrochloric acid to remove the acetyl group from the N4 position, yielding sulfanilamide's derivative, **sulfacetamide**.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 2. Sulfacetamide | C8H10N2O3S | CID 5320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sulfacetamide Sodium? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 6. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 7. Sulfacetamide [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and properties of sulfacetamide.pptx [slideshare.net]

- 11. youtube.com [youtube.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- To cite this document: BenchChem. [Sulfacetamide: A Technical Overview of its Chemical Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682645#sulfacetamide-chemical-properties-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com